Methyl 7-octenoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl oct-7-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-8-9(10)11-2/h3H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDBJXYFCNMJKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of Methyl 7 Octenoate
Deoxygenation
The catalytic deoxygenation of fatty acid methyl esters (FAMEs), including methyl 7-octenoate, is a complex process involving multiple reaction pathways and transient chemical species. The ultimate product distribution is critically dependent on the reaction intermediates formed and the selective pressures exerted by the catalyst and reaction conditions. The primary deoxygenation routes are hydrodeoxygenation (HDO), decarbonylation (DCO), and decarboxylation (DCO2). acs.orgnih.gov HDO yields an alkane with the same number of carbon atoms as the original fatty acid chain, whereas DCO and DCO2 produce hydrocarbons with one less carbon atom. acs.orgnih.gov
The initial step in the deoxygenation of a fatty ester can involve hydrogenolysis to a fatty aldehyde or hydrolysis to a carboxylic acid. csic.es This fatty aldehyde intermediate is typically unstable and is rapidly hydrogenated to a more stable fatty alcohol, which can be a final product or a further intermediate. csic.es The oxygen from the aldehyde or alcohol is then removed via two main pathways: the decarbonylation of the aldehyde to a C(n-1) alkane and carbon monoxide, or the hydrodeoxygenation of the alcohol to a C(n) alkane and water. csic.es
Studies using methyl octanoate (B1194180), the saturated analog of this compound, provide significant insight into the reaction intermediates. When deoxygenated over a platinum on alumina (B75360) (Pt/Al2O3) catalyst, the reaction proceeds through several key intermediates. researchgate.net At low conversion rates, octanoic acid is a major product, alongside octanal (B89490) and 1-octanol. researchgate.net As the reaction progresses to higher conversion rates, the selectivity for these oxygenated intermediates decreases, while the selectivity for C7 and C8 hydrocarbons increases. researchgate.net This suggests that C7 hydrocarbons arise from the decarboxylation or decarbonylation of the ester, the intermediate acid, or the aldehyde, while C8 hydrocarbons are formed from the direct C–O hydrogenolysis of the intermediate alcohol or aldehyde. ou.edu
For unsaturated esters like this compound, unimolecular decomposition presents another pathway. Modeling studies predict that this compound can decompose to form an allyl radical and a shorter saturated methyl ester radical, specifically the radical methyl ˙4-pentanoate. osti.gov This radical intermediate can then undergo further reactions like β-scission to yield ethylene (B1197577) and smaller methyl ester radicals. osti.gov
The selectivity of the deoxygenation process is heavily influenced by the catalyst and reaction conditions.
Catalyst Type: The choice of catalyst is paramount in directing the reaction toward desired products.
Over Pt/Al2O3, the deoxygenation of methyl octanoate predominantly yields hydrocarbons with one less carbon atom (C7), indicating a preference for the decarboxylation/decarbonylation pathway. researchgate.netou.edu
With a CsNaX zeolite catalyst and a methanol (B129727) co-feed, deoxygenation of methyl octanoate shows high selectivity towards heptenes and hexenes. capes.gov.brresearchgate.netou.edu The decomposition of the ester on the catalyst surface is thought to first produce an octanoate-like species. capes.gov.brresearchgate.net
Acidic catalysts like H-ZSM5 can promote hydrolysis of the ester to octanoic acid as an initial step, but may also lead to cracking and the formation of aromatics. ou.edu
Reaction Atmosphere: The presence or absence of hydrogen is a critical factor.
High hydrogen pressure generally favors the HDO pathway, which consumes more hydrogen but has a higher atom economy, leading to C(n) alkanes. acs.orgnih.gov
In the absence of hydrogen (e.g., under a helium atmosphere), condensation products from ketonization and esterification can be observed. ou.edu
The following tables provide research data on the product distribution and selectivity from the deoxygenation of methyl octanoate, which serves as a model compound.
Product Distribution from Methyl Octanoate Conversion over 1% Pt/γ-Al2O3
| Conversion Level | Selectivity to C7 Hydrocarbons | Selectivity to C8 Hydrocarbons | Selectivity to Octanal + 1-Octanol | Selectivity to Octanoic Acid |
| < 5% | High | Negligible | ~10% | ~40% |
| > 60% | Dominant Product | < 10% | Decreased | Decreased |
| : Data derived from studies on a 1% Pt/γ-Al2O3 catalyst under a hydrogen flow. C7 hydrocarbons are the major product, especially at higher conversions. researchgate.net |
Influence of Catalyst on Deoxygenation Product Selectivity of Methyl Octanoate
| Catalyst | Primary Hydrocarbon Products | Dominant Pathway | Key Intermediates |
| Pt/Al2O3 | C7 Hydrocarbons researchgate.net | Decarbonylation/Decarboxylation researchgate.netou.edu | Octanoic Acid, Octanal, 1-Octanol researchgate.net |
| CsNaX (with Methanol) | Heptenes, Hexenes capes.gov.brou.edu | Decarbonylation researchgate.net | Adsorbed Octanoate-like species researchgate.net |
| H-ZSM5 | C7 Hydrocarbons, Aromatics, C3 Hydrocarbons ou.edu | Decarboxylation, Cracking, Aromatization ou.edu | Octanoic Acid, Ketones ou.edu |
| : This table summarizes findings from various catalytic systems for methyl octanoate deoxygenation. |
Theoretical and Computational Investigations of Methyl 7 Octenoate
Quantum Chemical Studies
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the molecular structure and reactivity of compounds like Methyl 7-octenoate. These computational methods allow for the calculation of various electronic properties that are difficult to measure experimentally.
The electronic structure of a molecule is foundational to its chemical behavior. Quantum chemical calculations are used to determine a range of reactivity descriptors that predict how a molecule will interact with other chemical species. hakon-art.com The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy corresponds to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ias.ac.inresearchgate.net
The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. hakon-art.com Other calculated global reactivity descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). hakon-art.comias.ac.in The electrophilicity index, for instance, quantifies the energy lowering of a molecule when it accepts electrons, making it a useful predictor of its behavior as an electrophile. hakon-art.comias.ac.in While specific DFT studies on this compound are not prevalent in literature, the principles are demonstrated in studies of other aliphatic compounds, where these descriptors are used to develop Quantitative Structure-Activity Relationship (QSAR) models. ias.ac.inresearchgate.net
Table 1: Key Quantum Chemical Reactivity Descriptors
| Descriptor | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to ionization potential and electron-donating ability. hakon-art.com |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron affinity and electron-accepting ability. hakon-art.com |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
This table is illustrative of the descriptors typically calculated in quantum chemical studies.
Computational chemistry is a powerful tool for mapping the energetic landscapes of chemical reactions. By calculating the potential energy surface, researchers can identify the most likely reaction pathways, the structures of transition states, and the activation energies required for reactions to proceed. acs.org
For molecules related to this compound, such as 7-octenoic acid, DFT calculations have supplemented experimental findings on their decomposition on metal surfaces. rsc.org The thermal decomposition pathway involves the molecule tilting towards the surface, followed by decarboxylation. rsc.orgrsc.org The calculated activation energy for such reactions determines their feasibility at different temperatures. For example, in the pyrolysis of a similar compound, methyl ricinoleate (B1264116), DFT calculations showed that the activation energy for dehydration was lower than for C-C bond scission, indicating that dehydration would occur at lower temperatures. mdpi.com These calculations are essential for understanding reaction mechanisms, such as the thermal decomposition of the 7-octenoate species on a copper surface, which proceeds through C-COO bond scission to release carbon dioxide. rsc.org
Electronic Structure and Reactivity Descriptors
Molecular Dynamics Simulations and Surface Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes like surface adsorption and mechanochemistry.
The interaction of ester and acid functional groups with metallic surfaces is critical in fields like lubrication and catalysis. Studies on 7-octenoic acid, a close analogue of this compound, provide significant insight into these adsorption mechanisms on copper. When adsorbed at around 300 K, 7-octenoic acid deprotonates to form a bidentate η2-7-octenoate species, where the carboxylate group binds to the copper surface. rsc.orgresearchgate.netrsc.org
The configuration of the adsorbed molecules is highly dependent on surface coverage. rsc.orgresearchgate.net
At low coverages , the 7-octenoate species adopts a flat-lying configuration, with the hydrocarbon chain parallel to the copper surface. researchgate.netrsc.org
As coverage increases , intermolecular van der Waals interactions force the alkyl chains into a more upright, perpendicular orientation, leading to the formation of a self-assembled monolayer. researchgate.netresearchgate.net
This change in orientation affects the thermal stability of the molecule. The flat-lying species decomposes at a lower temperature (~550 K) compared to the more stable, upright monolayer, which decomposes at a higher temperature (~640 K). rsc.orgresearchgate.net
Mechanical forces, such as shear stress from sliding contact, can induce chemical reactions that differ from thermally driven pathways. This field of mechanochemistry is crucial for understanding tribology (the science of friction, lubrication, and wear). The tribochemical decomposition of 7-octenoate and octanoate (B1194180) monolayers on copper has been investigated to understand these processes. rsc.orgresearchgate.net
Rubbing the surface with a tungsten carbide ball initiates C-C bond scission within the hydrocarbon chain, a process that facilitates the removal of oxygen from the surface. rsc.org This mechanochemical pathway is distinct from the thermal pathway, which is dominated by decarboxylation (C-COO bond scission). rsc.org
Following either thermal or mechanochemical decomposition, carbonaceous species remain on the surface. rsc.org Upon heating, these species can undergo further reactions. The thermal decomposition of 7-octenoate on copper results in about half of the carbon being deposited as oligomeric species. researchgate.netrsc.org Further heating causes these oligomers to dehydrogenate, evolving more hydrogen at approximately 740 K and leaving a carbonaceous film that shows signs of graphitization. rsc.orgresearchgate.netrsc.org
Table 2: Thermal Decomposition Events of 7-Octenoate on Copper
| Temperature (approx.) | Event | Coverage Dependence |
|---|---|---|
| ~550 K | Decarboxylation (CO₂ evolution) | Occurs for low-coverage, flat-lying species. rsc.orgresearchgate.net |
| ~615 K | Hydrogen (H₂) evolution | Corresponds to the tilting of adsorbed species. rsc.orgresearchgate.net |
| ~650 K | Main decarboxylation (CO₂ evolution) | Occurs for high-coverage, upright monolayer. researchgate.netrsc.org |
Adsorption Mechanisms on Metallic Surfaces (e.g., Copper)
Kinetic Modeling of Complex Reaction Systems
To understand and predict the behavior of fuels in real-world conditions like internal combustion engines, researchers develop complex kinetic models. These models consist of thousands of elementary reactions and hundreds of chemical species to simulate processes like oxidation and pyrolysis. polimi.itresearchgate.net
This compound, along with other large methyl esters, is included as a component in detailed kinetic mechanisms for biodiesel fuels. polimi.it Due to the complexity of real biodiesel (which is a mixture of many different esters), surrogate fuels are often formulated for modeling purposes. These surrogates consist of a few well-characterized compounds, including esters like methyl octanoate, the saturated analogue of this compound. researchgate.netpolimi.it
A kinetic model developed for methyl octanoate and n-nonane, for instance, contained 7,748 reactions and 1,964 species. researchgate.net Such models are used to predict key combustion properties like laminar flame speed and ignition delay times under various conditions. researchgate.net The development of these models relies on a hierarchical approach, where mechanisms for smaller molecules are extended to larger, more complex fuels like methyl pentanoate, hexanoate, and octanoate. nsc.ru The inclusion of species like this compound is crucial for accurately capturing the chemistry of unsaturated fatty acid methyl esters found in many common biodiesels. polimi.it
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 7-octenoic acid |
| 7-octenoate |
| Copper |
| Carbon dioxide |
| Hydrogen |
| Methyl octanoate |
| n-nonane |
| Methyl ricinoleate |
| Tungsten carbide |
| Benzotriazole |
| Methyl pentanoate |
| Methyl hexanoate |
| Octanoate |
| n-heptane |
| isooctane |
| toluene (B28343) |
| methylcyclohexane |
| 1-pentene |
| 1-hexene |
| α-methylnaphthalene |
| n-dodecane |
| methyl palmitate |
| methyl stearate |
| methyl oleate |
| methyl linoleate |
| methyl linolenate |
| acetic acid |
| carbon monoxide |
| oxygen |
| methane |
| ethane |
| ethylene (B1197577) |
| dimethyl disulfide |
| methanol (B129727) |
| water |
Detailed Chemical Kinetic Mechanisms for Oxidative Processes
The oxidative behavior of this compound, as a representative unsaturated methyl ester found in biodiesel, has been the subject of detailed chemical kinetic modeling to understand its combustion characteristics. These models are complex, often encompassing thousands of elementary reactions and hundreds or thousands of chemical species to accurately simulate the fuel's decomposition and oxidation across a wide range of temperatures and pressures.
The development of these kinetic mechanisms is often hierarchical. They build upon established models for smaller molecules and incorporate reaction classes specific to the functional groups present in this compound, namely the ester group and the carbon-carbon double bond. The primary reaction pathways for the high-temperature oxidation of methyl esters like this compound are initiated by unimolecular decomposition and H-atom abstraction reactions. osti.gov These initial steps produce a variety of alkyl and alkyl-ester radicals. osti.gov
Following their formation, these radicals undergo a series of subsequent reactions, including isomerization, beta-scission (β-scission), and bimolecular reactions with molecular oxygen (O₂). osti.gov For unsaturated esters like this compound, the location of the double bond significantly influences the reaction pathways. One notable decomposition pathway predicted by kinetic models is the unimolecular decomposition to form an allyl-type radical and a smaller saturated methyl ester radical. osti.gov Specifically for this compound, a key decomposition route involves the formation of a methyl ˙4-pentanoate radical. osti.govosti.gov These resulting smaller methyl ester radicals can then undergo further β-scission, typically leading to the formation of ethylene and even smaller radical species. osti.govosti.gov
Kinetic models for larger methyl esters, such as methyl decanoate, often include the chemistry of smaller unsaturated esters like this compound as part of their comprehensive reaction network. osti.govosti.gov For instance, a detailed chemical kinetic mechanism developed for methyl decanoate, consisting of 3,012 species and 8,820 reactions, was validated against experimental data and demonstrated the ability to reproduce specific combustion phenomena not captured by simpler alkane models. osti.govosti.gov The validation of these large-scale models is crucial and is typically performed against experimental data from sources like jet-stirred reactors (JSR), rapid compression machines, and flames. polimi.itnih.gov These experiments provide species concentration profiles over a range of conditions, which serve as benchmarks for the predictive capability of the kinetic models. nih.gov
Flow rate analyses in modeling studies show that the oxidation pathways for methyl esters at lower temperatures share similarities with those of alkanes. nih.gov However, the presence of the ester group introduces unique reaction channels that must be accurately represented for a faithful simulation of biodiesel combustion.
Table 1: Key Features of a Detailed Chemical Kinetic Model for Methyl Ester Oxidation This table is generated based on data from descriptions of comprehensive kinetic models for methyl esters.
| Feature | Description | Reference |
| Model Scope | Designed to simulate the oxidation of large methyl esters, including decomposition pathways for unsaturated intermediates like this compound. | osti.gov, osti.gov |
| Size | Contains a large number of species and reactions (e.g., over 3000 species and 8800 reactions) to capture detailed chemistry. | osti.gov, osti.gov |
| Initiation Reactions | Fuel consumption is initiated by unimolecular decompositions and H-atom abstractions by radicals like ȮH. | osti.gov |
| Key Decomposition Pathway | For this compound, a primary pathway is decomposition to an allyl radical and a methyl ˙4-pentanoate radical. | osti.gov, osti.gov |
| Secondary Reactions | Involves isomerization and β-scission of radical intermediates, leading to the formation of ethylene and smaller oxygenated species. | osti.gov |
| Validation Basis | Validated against experimental data from jet-stirred reactors (JSR) and motored engines. | osti.gov |
Development of Surrogate Fuel Models
In computational fluid dynamics (CFD) simulations of internal combustion engines, using detailed chemical kinetic mechanisms for real fuels like biodiesel is computationally prohibitive due to the vast number of constituent molecules. To overcome this, surrogate fuel models are developed. These are simple mixtures of a few well-characterized chemical compounds designed to emulate the physical and chemical properties of the real target fuel. This compound, and more commonly the structurally similar and saturated methyl octanoate, is frequently used as a component in surrogate mixtures for biodiesel. combustion-institute.itmdpi.com
The formulation of a surrogate fuel is a meticulous process that aims to match a set of key properties of the target fuel. These properties can include the cetane number, carbon-to-hydrogen (C/H) ratio, density, viscosity, and specific combustion characteristics like ignition delay and emissions formation. researchgate.netpolimi.it The components of the surrogate are chosen to represent the main chemical classes present in the real fuel. polimi.it For biodiesel surrogates, this often involves blending a methyl ester with n-alkanes and sometimes aromatic compounds to represent the composition of diesel-biodiesel blends. mdpi.comacs.org
For example, a ternary surrogate mixture for a B30 blend (30% biodiesel, 70% diesel) was formulated using methyl octanoate to represent the fatty acid methyl ester (FAME) component, along with a straight-chain saturated hydrocarbon and an aromatic hydrocarbon. mdpi.com Similarly, surrogate fuels for biodiesel-bioethanol blends have been developed using methyl octanoate and ethanol (B145695) mixtures to study their oxidation kinetics. The oxidation of these surrogate fuels is then modeled using detailed chemical kinetic reaction mechanisms developed for their individual components. acs.org The performance of the surrogate model is validated by comparing simulation results against experimental data for the target fuel over a wide range of operating conditions. The goal is to create a model fuel that, when used with its corresponding kinetic mechanism, can accurately predict the combustion behavior of the much more complex commercial fuel.
Table 2: Examples of Surrogate Fuel Blends Containing Methyl Octanoate This table presents examples of surrogate fuel mixtures formulated to represent biodiesel or biodiesel blends, based on cited research.
| Surrogate Target | Components | Composition (molar or volume %) | Intended Application/Study | Reference |
| B30 Diesel Fuel | n-Decane, 1-Methylnaphthalene, Methyl Octanoate | 49% / 21% / 30% (mole) | Simple surrogate for B30 Diesel. | acs.org |
| Biodiesel-Bioethanol Blend | Methyl Octanoate, Ethanol | 80% / 20% and 50% / 50% | Kinetic study of biodiesel-bioethanol surrogate fuel oxidation. | |
| Biodiesel-Biobutanol Blend | Methyl Octanoate, Butanol isomers | 80% / 20% and 50% / 50% | Kinetic study of biodiesel-biobutanol surrogate fuel oxidation. | |
| B30 Diesel Fuel | n-Decane, Toluene, Methyl Octanoate | Not specified | Ternary formulation for B30. | mdpi.com |
Analytical Methodologies for Characterization and Reaction Monitoring of Methyl 7 Octenoate
Advanced Spectroscopic Techniques
Spectroscopic methods are indispensable for the molecular-level investigation of Methyl 7-octenoate. They rely on the interaction of electromagnetic radiation with the molecule to probe its structural features, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide unique insights into the molecular framework.
In ¹H NMR, the chemical shift, integration, and multiplicity of the signals allow for the identification of all hydrogen atoms in the molecule. Key expected signals for this compound include those for the terminal vinyl protons (=CH₂ and -CH=), the singlet for the methyl ester (-OCH₃) protons, and the various methylene (B1212753) (-CH₂-) groups along the aliphatic chain.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Distinct signals are observed for the carbonyl carbon of the ester, the two sp² hybridized carbons of the terminal double bond, the methoxy (B1213986) carbon, and each of the sp³ hybridized methylene carbons in the chain.
NMR is also a valuable tool for reaction monitoring. mestrelab.comjhu.edu By acquiring spectra at regular intervals during a synthesis, the consumption of reactants and the formation of this compound can be tracked in real-time. mestrelab.com For instance, monitoring the appearance of the characteristic vinyl and methyl ester peaks allows for the determination of reaction endpoints and kinetic parameters. mestrelab.comjhu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift (δ) values in ppm relative to TMS.
| Atom Position / Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| C1: Carbonyl (-C =O) | - | ~174 |
| C2: Methylene (-C H₂-COO) | ~2.30 (t) | ~34 |
| C3-C5: Methylene (-C H₂-) | ~1.3-1.6 (m) | ~25-29 |
| C6: Allylic Methylene (-C H₂-CH=) | ~2.05 (q) | ~33.5 |
| C7: Vinyl (-C H=CH₂) | ~5.80 (m) | ~138 |
| C8: Terminal Vinyl (=C H₂) | ~4.95 (m) | ~114 |
Note: (s) singlet, (t) triplet, (q) quartet, (m) multiplet. Actual values may vary based on solvent and experimental conditions.
Mass Spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the identification and quantification of this compound. In GC-MS, the sample is first separated by the gas chromatograph before being introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge (m/z) ratio. acs.org
The resulting mass spectrum for this compound displays a molecular ion peak corresponding to its molecular weight (156.22 g/mol ) and a series of fragment ions that form a unique fingerprint. nih.gov Analysis of these fragmentation patterns helps to confirm the structure. For instance, a prominent peak at m/z 74 is characteristic of the McLafferty rearrangement in methyl esters of fatty acids. researchgate.netresearchgate.net
Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is particularly useful for analyzing complex mixtures or trace amounts of the compound. shimadzu.com This technique involves selecting a specific parent ion, fragmenting it further, and then analyzing the resulting daughter ions, which helps to eliminate background noise and confirm the identity of the analyte with greater confidence. shimadzu.com
Table 2: Key Mass Fragments for this compound from GC-MS Analysis
| NIST Library Data | Value |
|---|---|
| NIST Number | 5323 |
| Top Peak (m/z) | 55 |
| 2nd Highest Peak (m/z) | 74 |
Source: PubChem CID 543921 nih.gov
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in this compound. acs.org The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
For this compound, the most prominent and diagnostic absorption bands include a strong C=O stretching vibration for the ester group, C=C stretching for the terminal alkene, and =C-H stretching for the vinyl group. The presence of these characteristic peaks provides clear evidence for the compound's core structure. A vapor phase IR spectrum for this compound is available in spectral databases. nih.govspectrabase.com
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Alkene | =C-H Stretch | ~3077 |
| Alkane | C-H Stretch | ~2850-2950 |
| Ester | C=O Stretch | ~1740 |
| Alkene | C=C Stretch | ~1642 |
Note: Values are approximate and based on typical ranges for these functional groups and data from similar molecules. cdnsciencepub.com
Mass Spectrometry (GC-MS, GC-MS/MS)
Chromatographic Separation Techniques
Chromatographic methods are essential for separating this compound from reactants, byproducts, and isomers, allowing for its purification and accurate quantification.
Gas Chromatography (GC), typically with a Flame Ionization Detector (FID), is the standard method for assessing the purity of this compound and determining the composition of reaction mixtures. google.commdpi.com In this technique, the sample is vaporized and transported by a carrier gas through a capillary column. oiv.int Compounds are separated based on their boiling points and interactions with the column's stationary phase.
The retention time (the time it takes for a compound to pass through the column) is a characteristic identifier. The area under a compound's peak in the resulting chromatogram is proportional to its concentration. This allows for the calculation of purity as a percentage of the total area. google.com For example, various synthesis and purification procedures have used GC to report the purity of this compound, with values ranging from 90.0% in crude products to 99.0% after purification. google.com The technique is also used to quantify specific impurities, such as isomeric octenoates. google.com
Table 4: Purity and Composition of this compound Samples Determined by GC
| Sample Description | Purity of this compound (%) | Impurity: Methyl cis-6-octenoate (%) | Impurity: Methyl trans-6-octenoate (%) | Source |
|---|---|---|---|---|
| Crude Product from Synthesis | 90.0 | 4.7 | 4.5 | google.com |
| Crude Product from Synthesis | 91.0 | 5.0 | 3.5 | google.com |
Note: Purity and composition were determined by simple area percentage in gas chromatography analysis. google.com
Differentiating between structural isomers, such as positional isomers (e.g., this compound vs. Methyl 6-octenoate) or geometric isomers (cis/trans), can be challenging due to their similar physical properties. High-resolution gas chromatography, which utilizes long capillary columns (e.g., 50-100 m) with specialized stationary phases, is required for this purpose. gcms.czrestek.com
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 6-octenoate |
| Methyl 5-octenoate |
| 7-octenal |
| 6-octenal |
| Ethyl 3-hydroxy-7-octenoate |
| Methyl octanoate (B1194180) |
| Carbon disulfide |
Gas Chromatography (GC) for Purity and Composition Analysis
In-Situ and Operando Analytical Approaches
The investigation of chemical processes under real-time, operational conditions is critical for understanding reaction mechanisms, identifying active catalytic species, and optimizing process parameters. In-situ and operando spectroscopic methodologies are indispensable tools in this regard, allowing for the observation of a catalyst and reacting species during a chemical transformation. researchgate.netchimia.chresearchgate.net By definition, in-situ measurements are conducted in the reaction environment, while operando studies, a more specific subset, involve the simultaneous measurement of catalytic activity and selectivity alongside spectroscopic characterization. researchgate.netchimia.ch This dual approach enables the establishment of direct relationships between the catalyst's structure, the surface intermediates, and its performance. researchgate.net
While specific operando studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the methodologies are well-established through research on analogous molecules. These studies on related esters and carboxylic acids provide a robust framework for understanding the potential catalytic behavior of this compound.
Application in Catalytic Reaction Studies
In-situ and operando techniques are pivotal for elucidating the complex reaction networks involved in the catalytic conversion of esters like this compound. These methods can track the evolution of reactants, intermediates, and products in real-time, providing crucial data on reaction kinetics, catalyst stability, and deactivation mechanisms. researchgate.net
A pertinent example is the study of methyl octanoate, the saturated counterpart of this compound, in deoxygenation reactions. The deoxygenation of methyl octanoate over a CsNaX zeolite catalyst serves as a model reaction for converting biodiesel-like molecules into hydrocarbons. ou.educapes.gov.br Temperature-programmed desorption (TPD) studies, a key in-situ technique, revealed that methyl octanoate adsorbs strongly to the catalyst surface and decomposes rather than desorbing intact. ou.edu The analysis of the decomposition products indicated that the reaction proceeds through the formation of an octanoate-like intermediate species. ou.educapes.gov.br This intermediate's subsequent breakdown leads to the formation of heptenes and hexenes as the primary products. ou.edu
Furthermore, investigations into the deoxygenation of methyl octanoate on alumina-supported Platinum (Pt/Al₂O₃) catalysts showed that in the presence of hydrogen, the reaction predominantly yields C7 hydrocarbons via decarboxylation or decarbonylation pathways. ou.edu The use of different carrier gases (hydrogen vs. an inert gas) significantly influenced the product distribution, highlighting the ability of in-situ monitoring to unravel mechanistic details under varying process conditions. rsc.org
These studies underscore how in-situ and operando approaches can be applied to understand the catalytic transformations of this compound, predicting pathways such as hydrogenation of the double bond, deoxygenation, cracking, and polymerization.
Table 1: Summary of In-Situ Catalytic Studies on the Related Compound Methyl Octanoate
| Catalyst | Analytical Technique | Key Findings | Primary Products | Reference |
|---|---|---|---|---|
| CsNaX Zeolite | Temperature-Programmed Desorption (TPD) | Methyl octanoate adsorbs strongly and decomposes via an octanoate-like intermediate. No parent molecule desorption was observed. | Heptenes, Hexenes | ou.edu |
| 1% Pt/γ-Al₂O₃ | Flow Reactor with Online Analysis | Deoxygenation in the presence of H₂ is dominant. Negligible cracking activity observed. | C7 Hydrocarbons (major), C8 Hydrocarbons (minor) | ou.edu |
| CsNaX Zeolite | Flow Catalytic Studies | Co-feeding methanol (B129727) enhanced catalyst stability and decarbonylation activity compared to using nonane (B91170) as a solvent. | Heptenes, Hexenes | capes.gov.br |
Surface Adsorption and Reaction Pathway Analysis (e.g., RAIRS, XPS, TPD, STM)
To fundamentally understand a catalytic reaction, it is essential to study the adsorption of reactant molecules on the catalyst surface and map the subsequent reaction pathways of the adsorbed species. A suite of surface-sensitive techniques, often employed under ultrahigh vacuum (UHV) conditions, provides molecular-level insights. While direct studies on this compound are sparse, extensive research on 7-octenoic acid on copper surfaces offers a detailed proxy for the behavior of the 7-octenoate moiety. rsc.orgresearchgate.netnih.gov The combination of Reflection-Absorption Infrared Spectroscopy (RAIRS), X-ray Photoelectron Spectroscopy (XPS), Temperature-Programmed Desorption (TPD), and Scanning Tunneling Microscopy (STM) creates a comprehensive picture of surface interactions. rsc.orgresearchgate.net
Reflection-Absorption Infrared Spectroscopy (RAIRS) RAIRS is used to probe the vibrational modes of molecules adsorbed on a surface, yielding information about their chemical state and orientation. rsc.org Studies on 7-octenoic acid on a copper surface revealed that the molecule adsorbs molecularly at low temperatures (below ~260 K). rsc.orgresearchgate.net At low coverages, the molecule lies flat, but as the surface coverage increases, it adopts a more upright orientation. researchgate.netnih.gov Upon adsorption at room temperature (~300 K), the acid deprotonates to form an η2-7-octenoate species, where the molecule binds to the surface through its two carboxylate oxygen atoms. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) XPS analyzes the core-level electron energies to determine the elemental composition and chemical state of the surface. This technique was used to confirm the findings from RAIRS, verifying the deprotonation of 7-octenoic acid upon adsorption at 300 K to form surface-bound 7-octenoate. rsc.orgrsc.org
Temperature-Programmed Desorption (TPD) TPD involves heating the substrate after adsorbing molecules and monitoring the desorbing species with a mass spectrometer. altamirainstruments.comresearchgate.net This reveals the temperatures at which surface species react or desorb, providing information on reaction kinetics and pathways. For 7-octenoate on copper, TPD experiments show that heating causes the molecule to decompose. rsc.orgresearchgate.net A small amount of carbon dioxide (CO₂) evolves around 550 K, followed by a hydrogen (H₂) peak at ~615 K. rsc.orgnih.gov The major decomposition event occurs at ~650 K, with the simultaneous evolution of CO₂ and H₂. researchgate.netnih.gov This indicates a decarbonylation reaction. Further heating leads to more hydrogen evolution around 740 K, suggesting that carbonaceous fragments left on the surface undergo further dehydrogenation. researchgate.net
Scanning Tunneling Microscopy (STM) STM provides real-space images of surfaces with atomic resolution, allowing for the direct visualization of adsorbates and reaction products. nih.govnih.gov For the 7-octenoic acid/copper system, STM images taken after heating the surface to ~700 K showed the presence of oligomeric, chain-like hydrocarbon species. rsc.org This directly confirmed that a significant portion of the carbon from the original molecule remains on the surface and polymerizes, a pathway inferred from the TPD results. rsc.orgresearchgate.net
Table 2: Summary of Surface Science Studies on the Related Compound 7-Octenoic Acid on Copper
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| RAIRS | Changes in vibrational spectra with coverage and temperature. | Adsorbs flat at low coverage, more upright at high coverage. Deprotonates to form bidentate η2-7-octenoate at 300 K. | rsc.orgresearchgate.net |
| XPS | Analysis of C 1s and O 1s core levels. | Confirms the formation of surface carboxylate species. | rsc.orgrsc.org |
| TPD | Desorption of CO₂ at ~550 K and ~650 K. Desorption of H₂ at ~615 K and ~740 K. | Decomposition via decarbonylation. Leaves carbonaceous fragments that further dehydrogenate at higher temperatures. | rsc.orgresearchgate.netnih.gov |
| STM | Images show oligomeric, chain-like species after heating. | Provides visual confirmation of surface polymerization of hydrocarbon fragments following decomposition. | rsc.org |
Methyl 7 Octenoate in Sustainable Chemical Production and Advanced Materials Research
Bio-Based Feedstock Valorization
The production of methyl 7-octenoate is intrinsically linked to the principles of biorefining, where biomass is converted into valuable chemicals. Its synthesis from renewable resources underscores a shift towards more sustainable manufacturing processes.
The primary renewable source for C7 and C8 building blocks like this compound precursors is castor oil. nih.gov Castor oil is unique among vegetable oils due to its high content (around 85-95%) of ricinoleic acid, an 18-carbon fatty acid with a hydroxyl group at C12 and a double bond at C9.
Key bio-based production routes include:
Pyrolytic Cleavage of Castor Oil Derivatives: High-temperature pyrolysis (steam cracking) of ricinoleic acid or its esters cleaves the molecule, primarily yielding undecylenic acid (a C11 compound) and heptanal (B48729) (also known as oenanthal, a C7 aldehyde). cymitquimica.comthegoodscentscompany.com Heptanal can then serve as a starting material for a subsequent chain-extension reaction to form 7-octenal, which is oxidized and esterified with methanol (B129727) to yield this compound.
Metathesis of Oleochemicals: Olefin metathesis offers a powerful tool for valorizing vegetable oils. Ethenolysis, a cross-metathesis reaction with ethylene (B1197577), can cleave the internal double bonds of fatty acid esters. For instance, the ethenolysis of methyl ricinoleate (B1264116) has been shown to efficiently produce valuable shorter-chain chemicals like methyl 9-decenoate. rsc.orgresearchgate.net While not a direct route to this compound, this technology demonstrates the potential to precisely tailor chain lengths from bio-based feedstocks.
Synthesis from Bio-Based Dicarboxylic Acids: this compound can also be synthesized from azelaic acid, a nine-carbon dicarboxylic acid obtainable from the ozonolysis of oleic acid. A process involving decarboxylative elimination provides a route to the terminal olefin structure of this compound. rsc.orgrsc.org
| Production Route | Renewable Feedstock | Key Chemical Transformation(s) | Key Intermediate(s) | Citation(s) |
| Pyrolysis | Castor Oil (Ricinoleic Acid) | Thermal Cracking | Heptanal | nih.govcymitquimica.comthegoodscentscompany.com |
| Decarboxylation | Oleic Acid | Ozonolysis, Decarboxylative Elimination | Azelaic Acid | rsc.orgrsc.org |
| Metathesis | Castor Oil (Methyl Ricinoleate) | Ethenolysis (Cross-Metathesis) | Methyl 9-decenoate, Dec-1-ene-4-ol | rsc.orgresearchgate.net |
Biocatalysis presents an environmentally benign alternative to conventional chemical synthesis, operating under mild conditions with high specificity.
Enzymatic Synthesis: Lipases are enzymes that can catalyze the esterification of carboxylic acids and alcohols. The synthesis of this compound can be achieved via the lipase-catalyzed esterification of 7-octenoic acid with methanol. This approach avoids the use of harsh acid or base catalysts and simplifies downstream processing. While specific studies on this compound are part of a broader research area, the enzymatic synthesis of various flavor esters and other specialty octanoates, such as thymol (B1683141) octanoate (B1194180), is well-documented, demonstrating the feasibility and high yields of this method. nih.gov
Whole-Cell Biotransformation: The use of whole microorganisms as biocatalysts offers the advantage of in-situ cofactor regeneration and multi-step synthesis within a single system. Genetically engineered microbes, such as Escherichia coli or yeast, can be designed to produce specific esters. Furthermore, some bacteria, like Pseudomonas oleovorans, have been shown to utilize methyl octanoates as substrates for the production of biopolymers like poly(beta-hydroxyalkanoates), indicating their inherent metabolic capacity to process these types of esters. nih.gov This opens up possibilities for developing consolidated bioprocesses that convert renewable feedstocks directly into this compound or its derivatives.
Production from Renewable Resources and Biomass Derivatives
Role as a Versatile Chemical Platform
With its terminal alkene and ester functionalities, this compound serves as a versatile platform molecule for creating a diverse range of downstream products.
This compound is a documented precursor in the multi-step synthesis of alpha-lipoic acid (ALA), a vital antioxidant and enzyme cofactor. wikipedia.org A reported synthetic pathway highlights the strategic use of both of the molecule's functional groups. rsc.orgrsc.org
The synthesis proceeds through the following key steps:
Allylic Oxidation: this compound undergoes a regioselective allylic oxidation at the C6 position using reagents like selenium dioxide and tert-butyl hydroperoxide to create a secondary allylic alcohol. rsc.orgrsc.org
Hydroboration-Oxidation: The terminal double bond is then subjected to hydroboration-oxidation, which converts it into a primary alcohol, resulting in a diol intermediate. rsc.orgrsc.org
Thiolation and Cyclization: The diol is converted into a dimesylate, which is then reacted with a sulfur source (e.g., sodium sulfide (B99878) and sulfur) to introduce the two sulfur atoms. Subsequent hydrolysis of the ester and oxidation of the dithiol forms the characteristic 1,2-dithiolane (B1197483) ring of alpha-lipoic acid. rsc.orgrsc.org
This pathway demonstrates the value of this compound as a strategic starting material for complex, high-value molecules.
| Step | Reaction Name | Reagents | Intermediate Product | Citation(s) |
| 1 | Allylic Oxidation | Selenium dioxide, tert-butyl hydroperoxide | Methyl 6-hydroxy-7-octenoate | rsc.orgrsc.org |
| 2 | Hydroboration-Oxidation | Borane-tetrahydrofuran complex, H₂O₂ | Methyl 6,8-dihydroxyoctanoate | rsc.orgrsc.org |
| 3 | Mesylation & Thiolation | Methanesulfonyl chloride, Na₂S/S | 6,8-Dithioloctanoic acid (DHLA) | rsc.orgrsc.org |
| 4 | Oxidation | (e.g., air, I₂) | Alpha-Lipoic Acid (ALA) | rsc.org |
Biodiesel is a complex mixture of fatty acid methyl esters (FAMEs). To understand its combustion and emission properties, researchers often use simpler, single-component molecules known as biodiesel surrogates. Methyl octanoate, the saturated analogue of this compound, has been widely studied as a surrogate fuel to model the behavior of saturated esters found in biodiesel. cymitquimica.comresearchgate.net
Research in this area includes:
Deoxygenation Studies: Catalytic deoxygenation is a key process for upgrading bio-oils into "green diesel," which consists of hydrocarbons. Studies on methyl octanoate over various catalysts (e.g., H-ZSM5, Pd/C) show that it primarily undergoes decarbonylation or decarboxylation to produce C7 hydrocarbons. researchgate.netacs.org
Combustion Kinetics: The oxidation and pyrolysis of methyl octanoate and its mixtures with other fuel components like ethanol (B145695) have been investigated to develop detailed chemical kinetic models for biodiesel combustion.
Role of Unsaturation: this compound serves as a model for the unsaturated esters present in many biodiesel feedstocks (like those from soy or canola). The presence of the double bond significantly alters the molecule's decomposition pathways during combustion, leading to different radical intermediates compared to its saturated counterparts. osti.gov Kinetic models predict that unsaturated esters like this compound can decompose to form smaller ester radicals and allyl radicals, influencing the formation of soot precursors and other pollutants. osti.gov
Building Block for Specialty Chemicals and Intermediates (e.g., Lipoic Acid Precursors)
Potential in Polymer Science and Engineering
The bifunctional nature of this compound makes it a promising monomer for creating novel bio-based polymers. The terminal double bond is available for polymerization, while the ester group provides a site for potential post-polymerization modification or contributes to the final polymer's properties, such as polarity and degradability.
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET is a step-growth condensation polymerization for dienes, catalyzed by ruthenium or molybdenum complexes. It is a powerful method for producing high molecular weight, linear unsaturated polyesters from bio-based monomers. mdpi.com The self-polymerization of this compound via ADMET would yield an unsaturated polyester (B1180765) with a repeating C9 unit and the release of ethylene gas. This approach has been extensively used with other terminally unsaturated fatty esters, such as methyl 10-undecenoate, to create a range of semicrystalline polymers that are alternatives to polyethylene (B3416737). researchgate.netresearchgate.net
Thiol-Ene Polymerization: The terminal alkene of this compound is highly reactive in thiol-ene "click" reactions. This photo- or thermally-initiated radical addition of a thiol across the double bond is highly efficient, proceeds under mild conditions, and is insensitive to many other functional groups. mdpi.comresearchgate.net By reacting this compound with multifunctional thiols (polythiols), it is possible to create crosslinked polymer networks suitable for coatings, adhesives, and elastomers. mdpi.comscrivenerpublishing.com The resulting thioether linkages and ester groups would define the network's final properties.
| Polymerization Method | Reactive Site | Co-reactant(s) | Resulting Polymer Type | Potential Applications | Citation(s) |
| ADMET Polymerization | Terminal Alkene | Self-polymerization | Unsaturated Polyester | Bio-based thermoplastics, elastomers | mdpi.comresearchgate.netresearchgate.net |
| Thiol-Ene "Click" Reaction | Terminal Alkene | Polythiols | Crosslinked Thioether-Ester Network | Coatings, adhesives, hydrogels, biomaterials | mdpi.commdpi.comscrivenerpublishing.com |
Design and Synthesis of Functional Polymeric Materials
The presence of both a polymerizable olefin and a modifiable ester group in this compound allows for several strategies in designing and synthesizing functional polymeric materials. These strategies range from biological synthesis to advanced chemical polymerization techniques, creating polymers with tailored properties and functionalities.
One significant avenue is the biological production of polyhydroxyalkanoates (PHAs). PHAs are biodegradable and biocompatible polyesters synthesized by various bacteria as intracellular carbon and energy storage compounds. researchgate.netfrontiersin.orgugr.es The incorporation of monomers with functional groups, such as the vinyl group in 7-octenoate, into the PHA backbone can yield functionalized bioplastics. For instance, bacteria like Pseudomonas oleovorans are known to produce medium-chain-length PHAs (mcl-PHAs) from fatty acids. frontiersin.orgtandfonline.com When supplied with 7-octenoate or related unsaturated fatty acids, these bacteria can incorporate monomers with terminal double bonds into the polymer side chains.
A notable example is the synthesis of poly[(R)-3-hydroxyoctanoate-co-poly[(R)-3-hydroxy-7-octenoate] (PHUO), a copolymer where the pendant vinyl groups from the 7-hydroxy-7-octenoate units are available for subsequent chemical modification. acs.org Similarly, Pseudomonas citronellolis has been shown to synthesize a novel copolyester, poly(3-hydroxy-7-methyl-6-octenoate-co-3-hydroxy-5-methylhexanoate), when grown on citronellol, a structurally related compound, demonstrating the metabolic potential to incorporate unsaturated monomers. nih.gov
Another key strategy for creating functional materials is the synthesis of telechelic polymers. These are macromolecules with reactive functional groups at their chain ends. Through catalytic transesterification of high molecular weight PHAs containing 7-octenoate units, it is possible to produce enantiomerically pure, low molecular weight telechelic diols. acs.org For example, PHUO can be converted into PHUO-diol using ethylene glycol in a transesterification reaction. acs.org These diols retain the functional side chains of the original polymer and possess terminal hydroxyl groups, making them excellent soft segments for the synthesis of novel block copolymers with customized properties. acs.org
The research findings on these telechelic diols are summarized in the table below.
| Property | PHO-diol | PHOO-diol | PHUO-diol |
| Yield (%) | 80-91 | 80-91 | 80-91 |
| Mn (x 103 g/mol ) | 2.0-3.0 | 2.0-3.0 | 2.0-3.0 |
| Repeating Units | 17-20 | 17-20 | 17-20 |
| Tg (°C) | -46 to -56 | -46 to -56 | -46 to -56 |
| Tm (°C) | < 40 | < 40 | < 40 |
| Data sourced from a study on the synthesis of telechelic diols from mcl-Poly[(R)-3-hydroxyalkanoates]. acs.org |
Furthermore, the terminal double bond of this compound makes its derivatives suitable for Acyclic Diene Metathesis (ADMET) polymerization. rsc.orgresearchgate.net ADMET is a powerful step-growth polycondensation method for synthesizing well-defined unsaturated polymers and is compatible with various functional groups. rsc.orgmdpi.com While this compound itself is not a diene, it can be chemically converted into an α,ω-diene monomer. For example, reduction of the ester group to an alcohol followed by etherification or esterification with another unsaturated molecule can produce a diene suitable for ADMET, leading to functional polyesters or polyethers with precisely placed double bonds in the backbone. researchgate.net
Oligomerization and Co-polymerization Studies
The reactivity of the terminal double bond in this compound is central to its utility in oligomerization and co-polymerization reactions, enabling the synthesis of a wide array of materials.
Oligomerization
Oligomers are polymers of a low degree of polymerization. Studies on the related 7-octenoic acid have shown that it can form oligomeric species on copper surfaces upon heating. researchgate.netrsc.org After the initial deprotonation to form 7-octenoate on the copper surface, heating induces reactions that lead to the deposition of oligomeric carbon species. researchgate.net This surface-mediated reaction highlights a potential pathway for forming oligomers from unsaturated fatty acid derivatives. Catalytic conversion over zeolites is another route where oligomerization plays a role. While studied for the saturated analog methyl octanoate, the process involves cracking to smaller alkenes which then undergo oligomerization to form larger hydrocarbons and aromatics. ou.edu
Co-polymerization
Co-polymerization, the polymerization of two or more different monomers, is a versatile method to tailor polymer properties. ontosight.ai this compound, with its terminal olefin, can be co-polymerized with various other monomers.
Bacterial systems have been effectively used to produce copolymers. As mentioned previously, Pseudomonas species can synthesize copolymers containing 7-octenoate units alongside other hydroxyalkanoate monomers when fed appropriate substrates. acs.orgnih.gov The composition of these copolymers can be influenced by the carbon sources provided to the bacteria.
Table of Bacterially Synthesized Copolyesters from Unsaturated Precursors
| Organism | Precursor | Resulting Copolymer | Monomer Composition (mol%) |
|---|---|---|---|
| Pseudomonas citronellolis | Citronellol | Poly(3-hydroxy-7-methyl-6-octenoate-co-3-hydroxy-5-methylhexanoate) | Not specified |
| Pseudomonas oleovorans | 7-octenoate containing feed | Poly[(R)-3-hydroxyoctanoate-co-poly[(R)-3-hydroxy-7-octenoate] | Not specified |
Data derived from studies on polyester biosynthesis in Pseudomonas species. acs.orgnih.gov
In synthetic chemistry, the development of late-transition metal catalysts, particularly those based on nickel and palladium, has enabled the co-polymerization of ethylene with polar vinyl monomers. mdpi.comnih.gov These catalysts are more tolerant to functional groups like esters compared to traditional Ziegler-Natta catalysts. mdpi.commdpi.com This opens the possibility of co-polymerizing ethylene directly with this compound. The resulting copolymers would feature a polyethylene backbone with pendant ester-containing side chains, combining the properties of polyolefins with the functionality of polyesters. Research on the co-polymerization of ethylene with other long-chain α-olefins, such as 1-octene, demonstrates the feasibility of incorporating such monomers into a polyethylene chain. rsc.org A patent has described the co-polymerization of ethylene with polar monomers like 7-octen-1-ol, a close structural relative of this compound, using specific transition metal catalysts. google.com
Furthermore, a patent details the creation of a terpolymer from methyl perfluoro-6-oxa-7-octenoate, tetrafluoroethylene, and perfluoromethyl perfluorovinylether, showcasing the versatility of 7-octenoate derivatives in producing complex fluorinated copolymers with ester functionalities. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 7-octenoate, and what are their comparative advantages?
- Methodological Answer : this compound is typically synthesized via esterification of 7-octenoic acid with methanol under acid catalysis or via transesterification of higher esters. Key considerations include catalyst choice (e.g., sulfuric acid vs. enzymatic catalysts), reaction temperature, and solvent selection. For reproducibility, document reagent purity (e.g., ≥99% for critical steps), stoichiometric ratios, and purification methods (e.g., vacuum distillation or column chromatography). A comparative table of methods is provided below:
| Method | Catalyst | Yield (%) | Purity (GC-MS) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | 78-85 | ≥98% | Cost-effective, scalable | Requires neutralization steps |
| Enzymatic transesterification | Lipase | 65-72 | ≥95% | Eco-friendly, mild conditions | Longer reaction time |
| Microwave-assisted | None (solvent) | 88-92 | ≥99% | Rapid synthesis | Specialized equipment required |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
